molecular formula C9H12F3NO3 B13507657 4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B13507657
M. Wt: 239.19 g/mol
InChI Key: DYZICKRIBZDWJY-UHFFFAOYSA-N
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Description

4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a trifluoroacetyl group and a carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylpiperidine with trifluoroacetic anhydride, followed by carboxylation. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of catalysts, such as rhodium complexes, can enhance the efficiency of the synthesis. Additionally, microwave irradiation can be employed to accelerate the reaction process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the trifluoroacetyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoroacetyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with target proteins, influencing their activity. Additionally, the piperidine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .

Properties

Molecular Formula

C9H12F3NO3

Molecular Weight

239.19 g/mol

IUPAC Name

4-methyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C9H12F3NO3/c1-8(7(15)16)2-4-13(5-3-8)6(14)9(10,11)12/h2-5H2,1H3,(H,15,16)

InChI Key

DYZICKRIBZDWJY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C(=O)C(F)(F)F)C(=O)O

Origin of Product

United States

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